1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene

Beschreibung

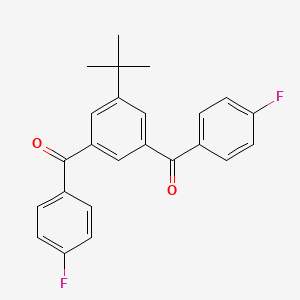

1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene is a fluorinated aromatic ketone derivative characterized by a central benzene ring substituted with two 4-fluorobenzoyl groups at the 1- and 3-positions and a bulky tert-butyl group at the 5-position. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in materials science and medicinal chemistry. Its synthesis typically involves Friedel-Crafts acylation reactions, though optimization of purity and yield remains a challenge .

Eigenschaften

CAS-Nummer |

153366-67-7 |

|---|---|

Molekularformel |

C24H20F2O2 |

Molekulargewicht |

378.4 g/mol |

IUPAC-Name |

[3-tert-butyl-5-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C24H20F2O2/c1-24(2,3)19-13-17(22(27)15-4-8-20(25)9-5-15)12-18(14-19)23(28)16-6-10-21(26)11-7-16/h4-14H,1-3H3 |

InChI-Schlüssel |

CYMLHIFSAQIMTQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Preparation of 5-tert-Butyl Isophthaloyl Chloride

Procedure :

Step 2: Friedel-Crafts Acylation

Procedure :

- Catalyst Activation : AlCl₃ is suspended in fluorobenzene under an inert atmosphere.

- Reagent Addition : The acid chloride is dissolved in fluorobenzene and added dropwise to the AlCl₃ suspension.

- Reaction : The mixture is cooled to 0–25°C, then refluxed for 8–10 hours.

- Work-Up :

Critical Reaction Parameters

Analytical Characterization

The product is validated using:

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene is utilized in various scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as poly(aryl ether ketone)s, which are known for their thermal stability and mechanical strength.

Materials Science: The compound is employed in the development of advanced materials with specific properties, such as conductivity and resistance to degradation.

Biological Studies: Research has shown its potential in studying the interactions with biological molecules, particularly in the context of drug delivery systems and cancer research.

Wirkmechanismus

The mechanism of action of 1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene involves its ability to interact with various molecular targets. In biological systems, it can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells. The compound’s structure allows it to bind to DNA through hydrogen bonding interactions, inhibiting DNA synthesis and promoting cell death.

Vergleich Mit ähnlichen Verbindungen

1,4-Bis(4-fluorobenzoyl)benzene

- Structure : Differs in the positioning of fluorobenzoyl groups (1,4- vs. 1,3-) and lacks the tert-butyl group.

- Synthesis : Achieves an 88% yield via AlCl₃-catalyzed Friedel-Crafts acylation but suffers from suboptimal purity (melting point: 218.5–219.5°C), limiting its utility in high-performance polymer synthesis .

1-(4-(tert-Butyl)benzyl)-4-fluoro-5-phenyl-1H-1,2,3-triazole

- Structure : Shares the tert-butyl substituent but replaces fluorobenzoyl groups with a triazole ring and phenyl moiety.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with moderate yield (50%) .

- Key Difference : The triazole ring introduces nitrogen-based hydrogen bonding capacity, which may enhance biological activity but reduce thermal stability relative to the fully aromatic ketone framework of 1,3-bis(4-fluorobenzoyl)-5-tert-butylbenzene.

Anti-HIV Activity

- Compound 8b (4-Fluorobenzoyl Derivative) : Exhibited potent anti-HIV activity (EC₅₀ = 75 µM) due to binding interactions with HIV integrase, as confirmed by molecular docking .

- This compound: While direct anti-HIV data are unavailable, the dual fluorobenzoyl groups may enhance binding affinity compared to mono-substituted analogs like Compound 8b. However, the tert-butyl group could sterically hinder enzyme interactions, necessitating further study.

Cytotoxicity Profile

- All fluorinated analogs in the referenced studies showed low cytotoxicity (CC₅₀ > 500 µM), suggesting that the introduction of fluorine and bulky substituents improves therapeutic indices .

Physicochemical Properties

| Property | This compound | 1,4-Bis(4-fluorobenzoyl)benzene | 1-(4-(tert-butyl)benzyl)-4-fluoro-5-phenyltriazole |

|---|---|---|---|

| Melting Point (°C) | Not reported | 218.5–219.5 | Not reported |

| Synthetic Yield | Not reported | 88% | 50% |

| Key Functional Groups | Fluorobenzoyl, tert-butyl | Fluorobenzoyl | Triazole, tert-butyl |

Biologische Aktivität

1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 378.42 g/mol. The structure features two fluorobenzoyl groups attached to a tert-butyl-substituted benzene ring, which may contribute to its unique biological properties.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit notable antibacterial properties. For instance, studies have shown that electron-withdrawing substituents in the para position significantly enhance antibacterial activity against various bacterial strains. In particular, compounds with fluorine substitutions demonstrated increased potency against Staphylococcus aureus and Bacillus cereus .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, Bacillus cereus |

| Para-CF3 derivative | 7.82 | Micrococcus luteus |

Agonistic Activity Towards RXRα

Recent investigations have revealed that this compound acts as an agonist for the retinoid X receptor alpha (RXRα). RXRα is crucial in regulating gene expression related to cell differentiation and metabolism. The presence of bulky substituents at the 5-position enhances agonistic activity, suggesting a potential pathway for therapeutic applications in metabolic disorders and cancer .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Binding Affinity : The compound's structural characteristics allow it to interact effectively with target proteins, potentially leading to conformational changes that activate downstream signaling pathways.

- Electrostatic Interactions : The fluorine atoms may play a role in enhancing the compound's binding affinity through electrostatic interactions with charged residues in target proteins.

Study on RXRα Activation

A study conducted by researchers at a prominent university explored the structure-activity relationships (SAR) of monocyclic benzene derivatives similar to this compound. It was found that these derivatives could activate RXRα significantly more than known ligands like bexarotene. This highlights the potential for developing new therapeutic agents targeting RXRα-related pathways .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various strains of bacteria. Results indicated promising antibacterial activity, particularly when electron-withdrawing groups were present at specific positions on the aromatic rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.